molecular formula C32H25NO6 B7540381 (4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate

(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate

Cat. No. B7540381
M. Wt: 519.5 g/mol
InChI Key: JENOINHVECEZKV-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate, also known as Compound A, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate A has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as this compound A has been shown to exhibit anti-tumor activity in vitro and in vivo. It has also been suggested that this compound A may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate A is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in key cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested that this compound A may act by inhibiting the activity of histone deacetylases (HDACs), which play a key role in gene expression and regulation.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes involved in key cellular processes, such as topoisomerase II and HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate A in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving (4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate A. One area of interest is in the development of more potent analogs of this compound A that exhibit improved anti-tumor activity. Another area of interest is in the study of the mechanism of action, which may provide insights into the development of new therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the advantages and limitations of using this compound A in lab experiments.

Synthesis Methods

The synthesis of (4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate A involves the reaction of 3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid with 4-hydroxy-7-methoxycoumarin in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain pure this compound A.

properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO6/c34-30(19-23-12-6-2-7-13-23)33-27(18-22-10-4-1-5-11-22)32(36)39-25-16-17-26-28(20-25)37-21-29(31(26)35)38-24-14-8-3-9-15-24/h1-17,20-21,27H,18-19H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOINHVECEZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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